(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

Catalog No.
S13818530
CAS No.
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboxim...

Product Name

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

IUPAC Name

3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

ACPSRWAPDRMQED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)Br

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/N)Br

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide is a chemical compound characterized by its unique structural features. It consists of a bromine atom attached to a methoxy-substituted benzene ring, along with a carboximidamide functional group. The molecular formula for this compound is C8H9BrN2O2C_8H_9BrN_2O_2 and it has a molecular weight of approximately 227.07 g/mol. The compound's structure can be visualized as having a bromo substituent at the meta position relative to the methoxy group on the aromatic ring, which is crucial for its biological activity and chemical reactivity .

Typical of aromatic compounds with halogen and functional groups. Notably:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carboximidamide group may hydrolyze to yield corresponding carboxylic acids and amines.
  • Oxidation: The methoxy group can be oxidized to form a corresponding phenol or aldehyde under specific conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide has shown potential biological activities, particularly in pharmacological contexts. Compounds with similar structures often exhibit:

    The biological implications of this compound warrant further investigation to fully elucidate its pharmacodynamics and potential therapeutic applications .

    The synthesis of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide can be achieved through several methods:

    • Bromination of 4-Methoxybenzaldehyde: This involves the electrophilic bromination of 4-methoxybenzaldehyde, followed by subsequent reactions to introduce the hydroxy and carboximidamide groups.
    • Carboximidamide Formation: The carboximidamide group can be introduced via reaction with appropriate amines under acidic conditions, often utilizing coupling agents to facilitate the reaction.
    • Hydroxylation: Hydroxylation can be achieved through various methods, including using oxidizing agents to convert suitable precursors into their hydroxy derivatives.

    These synthetic routes highlight the versatility in modifying the compound's structure for desired properties and activities .

    (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide has potential applications in several fields:

    • Pharmaceutical Development: Its unique structure could serve as a lead compound in drug discovery, particularly in developing antimicrobial or anticancer agents.
    • Chemical Research: The compound may be used as a reagent in organic synthesis or as a starting material for further chemical transformations.
    • Biological Studies: It could serve as a probe in biological assays to explore mechanisms of action related to its biological activity.

    These applications underscore the importance of continued research into this compound and its derivatives .

    Interaction studies involving (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide are essential for understanding its mechanism of action. Preliminary studies suggest:

    • Protein Binding: Investigating how this compound interacts with specific proteins could reveal its mode of action in biological systems.
    • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit enzymes involved in key metabolic pathways, which could be relevant for therapeutic strategies against diseases like cancer.

    These studies are crucial for elucidating the pharmacological profiles of such compounds and their potential side effects .

    Several compounds share structural similarities with (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide, which can provide insights into its uniqueness:

    Compound NameStructure FeaturesUnique Aspects
    3-Bromo-4-methoxybenzaldehydeContains a bromo and methoxy groupAldehyde functional group instead of carboximidamide
    N'-Hydroxy-4-methoxybenzene-1-carboximidamideLacks bromine substitutionDirectly related but without halogen
    3-BromoanisoleSimple bromo and methoxy substitutionLacks the carboximidamide moiety
    4-MethoxybenzenesulfonamideSulfonamide functional groupDifferent reactivity profile due to sulfonyl group

    These comparisons highlight that while (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide shares common features with other compounds, its specific combination of functional groups contributes to its unique reactivity and potential biological activity .

    Conventional Nucleophilic Substitution Strategies for Brominated Analogues

    Nucleophilic substitution reactions represent a fundamental approach for introducing bromine functionality into aromatic carboximidamide systems [1]. The conventional strategies for synthesizing brominated analogues of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide primarily involve two mechanistic pathways: addition-elimination and elimination-addition mechanisms [1]. The addition-elimination mechanism serves as the predominant pathway in nucleophilic aromatic substitution for brominated compounds, where the nucleophile attacks the carbon bearing the leaving group to generate a negatively charged intermediate [1].

    The effectiveness of nucleophilic substitution in brominated aromatic systems depends critically on the presence of electron-withdrawing groups that can stabilize the anionic intermediate through resonance [1]. In the case of carboximidamide-containing systems, the electron-withdrawing nature of the carboximidamide functionality facilitates nucleophilic attack at positions ortho and para to this group [1]. The bromine atom, when positioned meta to the carboximidamide group, experiences reduced activation compared to ortho or para positions, necessitating more forcing reaction conditions [2].

    Table 1: Nucleophilic Substitution Reaction Conditions for Brominated Aromatics

    Substrate TypeNucleophileSolventTemperature (°C)Reaction TimeYield (%)
    3-BromobenzonitrileHydroxylamineDimethylformamide80-902-4 hours73-85
    4-BromobenzamideMethoxideMethanol653 hours68-78
    2-BromoanilineHydroxideAqueous ethanol1001.5 hours82-92

    The regioselectivity observed in electrophilic aromatic bromination provides crucial insights for synthetic planning [3]. Experimental data demonstrates that 3-hydroxybenzonitrile undergoes bromination to yield 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields respectively, while 4-bromo-3-hydroxybenzonitrile forms in only 2% yield [3]. This selectivity pattern reflects the influence of both electronic and steric factors in determining the preferred substitution sites [3].

    Advanced nucleophilic substitution strategies employ specialized reagents to enhance reaction efficiency and selectivity [2]. The strength of the nucleophile significantly influences reaction rates in bimolecular nucleophilic substitution mechanisms, with negatively charged nucleophiles generally exhibiting greater reactivity than their neutral counterparts [2]. The trend of decreasing nucleophilicity with increasing electronegativity across a period directly impacts the choice of optimal nucleophilic reagents for brominated aromatic transformations [2].

    Green Chemistry Approaches for Hydroxyl Group Incorporation

    Green chemistry methodologies for hydroxyl group incorporation into aromatic systems have emerged as environmentally sustainable alternatives to traditional synthetic approaches [4] [5] [6]. These methodologies prioritize the use of environmentally benign oxidants, particularly hydrogen peroxide, which offers high atom efficiency and generates water as the primary byproduct [6]. The synergistic effect between copper and silver catalysts plays a crucial role in the activation of benzene and generation of active hydroxyl radicals, enabling selective hydroxylation under mild conditions [4].

    One-step hydroxylation protocols utilizing mechanochemical conditions represent a significant advancement in green synthetic methodology [5]. The direct fluorine to hydroxyl exchange using potassium hydroxide under mechanochemical conditions eliminates the need for organic solvents while maintaining high atom economy [5]. This solvent-free approach demonstrates superior environmental credentials compared to traditional solution-phase methods that require extensive solvent use and purification steps [5].

    Table 2: Green Chemistry Hydroxylation Methods

    MethodOxidantCatalyst SystemSolventTemperature (°C)Selectivity (%)Environmental Impact
    MechanochemicalPotassium hydroxideNoneSolvent-free25>95Minimal waste
    Iron porphyrin catalysisHydrogen peroxideIron porphyrinEthanol2585-90Low toxicity
    Bimetallic catalysisHydrogen peroxideCopper-silverWater60-8080-85Aqueous system
    PhotocatalyticHydrogen peroxideIron chloride/carbon nitrideWater4097Light-driven

    The development of iron porphyrin-catalyzed hydroxylation systems represents a breakthrough in sustainable aromatic functionalization [7] [8]. These catalytic systems operate at room temperature using hydrogen peroxide as the green oxidant and ethanol as the green solvent, achieving remarkable selectivity for aromatic ring functionalization [8]. The electron-withdrawing iron porphyrin catalysts facilitate unusual initial epoxidation of the aromatic ring, which subsequently undergoes rearrangement to yield hydroxylated products [8].

    Photocatalytic hydroxylation using iron chloride and mesoporous carbon nitride hybrids demonstrates exceptional performance in selective oxidation processes [6]. This system achieves 38% benzene conversion with 97% selectivity for phenol under visible-light illumination, representing a significant advancement in environmentally friendly phenol production [6]. The photocatalytic approach eliminates the need for harsh reaction conditions while providing excellent control over product distribution [6].

    Advanced green chemistry approaches incorporate renewable feedstock utilization and waste minimization principles [8]. The use of biomass-derived aromatic compounds as starting materials aligns with circular economy principles and reduces dependence on petroleum-based feedstocks [8]. These sustainable approaches often employ cascade reactions that combine multiple transformations in a single operation, thereby reducing the number of isolation and purification steps required [8].

    Mechanistic Pathways in Methoxy-Benzene Carboximidamide Formation

    The formation of methoxy-benzene carboximidamide systems involves complex mechanistic pathways that depend on the specific synthetic strategy employed [9] [10] [11]. The most common approach involves the condensation of appropriately substituted benzoic acid derivatives with amidoximes using coupling reagents such as carbonyldiimidazole [9]. This methodology proceeds through an activated intermediate that facilitates nucleophilic attack by the amidoxime nitrogen, leading to carboximidamide bond formation [9].

    The mechanistic pathway for carboximidamide formation typically begins with the activation of the carboxylic acid functionality through formation of an imidazolide intermediate [9]. The amidoxime subsequently attacks this activated carbonyl carbon, displacing imidazole and forming the desired carboximidamide linkage [9]. This mechanism is favored due to the enhanced electrophilicity of the carbonyl carbon in the imidazolide intermediate compared to the free carboxylic acid [9].

    Table 3: Mechanistic Pathways for Carboximidamide Formation

    PathwayStarting MaterialCoupling ReagentIntermediateTemperature (°C)Time (hours)Yield (%)
    Direct condensationBenzoic acidCarbonyldiimidazoleImidazolide253-1065-80
    Amide activationBenzamidePhosphorus oxychlorideImidoyl chloride802-470-85
    Nitrile additionBenzonitrileHydroxylamineAmidoxime604-675-90
    Weinreb amide routeWeinreb amideAmidoximeTetrahedral intermediate406-880-88

    Alternative mechanistic pathways involve the use of nitrile precursors that undergo nucleophilic addition with hydroxylamine to generate amidoxime intermediates [10]. This approach offers advantages in terms of substrate availability and reaction selectivity, particularly for electron-deficient aromatic systems [10]. The nitrile activation pathway proceeds through initial nucleophilic attack by hydroxylamine at the nitrile carbon, followed by protonation and tautomerization to yield the stable amidoxime product [10].

    The stereochemical outcome of carboximidamide formation is influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed [11]. Computational studies have revealed that the pyridine-carboximidamide moiety can engage in multiple hydrogen bonding interactions with protein targets, with the carboximidamide group lying deep within binding pockets [11]. These mechanistic insights inform the design of synthetic strategies that maximize the formation of desired stereoisomers [11].

    Advanced mechanistic understanding has led to the development of one-pot synthetic protocols that combine multiple transformations in a single reaction vessel [10]. These cascade reactions often involve initial formation of intermediate heterocycles followed by further functionalization to yield complex carboximidamide-containing products [10]. The success of such approaches depends on careful optimization of reaction conditions to ensure compatibility between the different mechanistic steps [10].

    Stereochemical Control in (Z)-Isomer Synthesis

    Stereochemical control in the synthesis of (Z)-isomers represents a critical challenge in the preparation of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide [12] [13] [14]. The selective formation of thermodynamically less stable Z-alkenes requires specialized synthetic methodologies that overcome the natural tendency toward E-isomer formation [12]. The development of stereospecific synthetic routes has focused on exploiting concerted reaction mechanisms that proceed through well-defined transition states [12].

    The silver-catalyzed hydroalkylation of terminal alkynes provides an effective method for diastereopure Z-alkene synthesis, achieving Z to E ratios exceeding 300 to 1 [12]. This methodology employs alkylboranes as coupling partners and proceeds through a key 1,2-metallate rearrangement that requires antiperiplanar orientation of the π-acid and migrating group [12]. The stereochemical outcome is controlled by the geometry of this crucial rearrangement step [12].

    Table 4: Stereochemical Control Methods for Z-Isomer Synthesis

    MethodCatalyst SystemSelectivity (Z:E)Temperature (°C)SolventYield (%)Mechanism
    Silver-catalyzed hydroalkylationSilver acetylide>300:125-60Tetrahydrofuran85-951,2-Metallate shift
    Still-Wittig rearrangementLithium base5.5:1-78 to 25Tetrahydrofuran70-80Concerted rearrangement
    Nitro-aldol condensationPiperidine/molecular sieves>95:5VariableDimethylformamide80-90Kinetic control
    Zirconacycle cycloadditionZirconium/copper>20:1-78 to 25Toluene75-85Regiochemical control

    The Still-Wittig rearrangement methodology demonstrates consistent stereochemical outcomes with Z to E ratios of approximately 5.5 to 1 across various substrate classes [13]. The stereochemistry at the original serine α-carbon controls the stereochemical outcome of the Luche reduction step, but does not significantly affect the rearrangement stereochemistry [13]. This observation suggests that the rearrangement proceeds through a mechanism that is largely independent of the existing stereochemistry in the substrate [13].

    Mechanochemical approaches to stereochemical control offer unique advantages in terms of reaction selectivity and environmental sustainability [14]. The use of molecular sieves in combination with piperidine catalysis enables precise control over the stereochemical outcome of nitro-aldol condensations [14]. The role of molecular sieves appears crucial not only for water removal but also for providing a surface that influences the transition state geometry [14].

    Advanced stereochemical control strategies incorporate computational modeling to predict and optimize reaction outcomes [15] [16]. The application of Cahn-Ingold-Prelog priority rules provides a systematic framework for analyzing and predicting stereochemical outcomes in complex synthetic transformations [15]. These rules are particularly valuable when dealing with geometric isomers that lack two identical substituents [15].

    The development of asymmetric synthetic methodologies has enabled access to enantiomerically pure Z-isomers through the use of chiral catalysts and auxiliaries [17]. Zirconacyclopentadiene-mediated cycloaddition reactions demonstrate remarkable selectivity in the formation of benzene derivatives from three different alkynes [17]. The regioselectivity of substituent incorporation is maintained throughout the reaction sequence, enabling predictable synthesis of specifically substituted products [17].

    Scalability Challenges in Multi-Step Heterocyclic Functionalization

    The scalability of multi-step heterocyclic functionalization presents significant challenges that must be addressed for industrial implementation [18] [19] [20]. The transition from laboratory-scale synthesis to large-scale production requires careful consideration of reaction efficiency, safety, environmental impact, and economic viability [20]. Process chemistry groups must develop robust and efficient methodologies that can reliably produce multi-kilogram quantities of complex heterocyclic compounds [20].

    One of the primary scalability challenges involves the optimization of reaction conditions to maintain product quality and yield at increased scale [19]. Automated multistep flow synthesis has emerged as a promising solution, enabling continuous production with reduced operator interaction and improved safety profiles [19]. However, the implementation of automation requires sophisticated control strategies and real-time analytical monitoring to ensure consistent product quality [19].

    Table 5: Scalability Challenges and Solutions in Heterocyclic Synthesis

    ChallengeImpactSolution ApproachScale FactorSuccess Rate (%)Implementation Cost
    Heat transfer limitationsReduced yield, side productsMicroreactor technology1:100085-90High
    Mass transfer constraintsSlower reactionsContinuous flow processing1:50080-85Medium
    Catalyst deactivationProcess interruptionCatalyst regeneration protocols1:10070-75Low
    Solvent recoveryEnvironmental/cost impactSolvent recycling systems1:200090-95High
    Product purificationQuality control issuesContinuous separation1:20075-80Medium

    The development of continuous flow methodologies addresses many of the fundamental limitations associated with batch processing at scale [21]. Automated optimization using Bayesian algorithms enables efficient exploration of reaction parameter space with minimal experimental investment [21]. These approaches have demonstrated the ability to reduce the number of optimization experiments from traditional one-step-at-a-time protocols by up to 40% [21].

    Temperature control represents a critical challenge in large-scale heterocyclic synthesis, particularly for exothermic reactions that may lead to runaway conditions [19]. Inductive heating systems offer rapid temperature control but present challenges for large-scale implementation due to infrastructure requirements and cooling limitations [19]. The development of alternative heating and cooling strategies that can accommodate the thermal requirements of multi-step syntheses remains an active area of research [19].

    The integration of inline analytical monitoring and real-time process control has proven essential for maintaining product quality during scale-up operations [19]. Advanced process analytical technologies enable continuous monitoring of reaction progress and automatic adjustment of operating parameters to maintain optimal conditions [19]. These systems are particularly valuable for multi-step syntheses where the accumulation of impurities can significantly impact downstream processing steps [19].

    Economic considerations play a crucial role in determining the feasibility of large-scale heterocyclic synthesis [22]. The volatility of raw material costs, particularly for petroleum-derived starting materials, creates significant uncertainty in process economics [22]. The development of alternative synthetic routes based on renewable feedstocks represents a strategic approach to reducing cost volatility and improving environmental sustainability [22].

    Process intensification strategies, including the use of microreactor technology and continuous processing, offer significant advantages for heterocyclic synthesis scale-up [23]. These approaches enable precise control over reaction conditions while reducing the inventory of hazardous intermediates [23]. The benzoxazepine synthesis developed at Genentech demonstrates the successful application of these principles, achieving production of over 60 kilograms of product using optimized second-generation synthetic routes [23].

    The positioning of bromine substituents on the benzene ring of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide significantly influences its biological activity through distinct electronic and steric mechanisms [1] [2]. The bromine atom at position 3 (meta to the carboximidamide group) exhibits electron-withdrawing properties that modulate the electronic density distribution within the aromatic system [3] [4].

    Electronic Effects and Orbital Interactions

    Meta-positioned bromine substituents demonstrate pronounced effects on electrophilic aromatic substitution patterns, where the electron-withdrawing nature of bromine creates favorable conditions for enhanced bioactivity [5] [3]. The substitution pattern follows established directing effects, where bromine influences the reactivity of adjacent positions through both inductive and resonance mechanisms [6] [7]. Studies on substituted benzenes reveal that the meta-bromine positioning optimizes the balance between electronic activation and steric accessibility for target engagement [8] [9].

    Comparative Structure-Activity Analysis

    Research demonstrates that compounds with bromine substituents at the para-position relative to methoxy groups exhibit superior antimicrobial activities compared to ortho-substituted analogs [8] [9]. The systematic evaluation of halogen substitution patterns reveals that meta-bromine compounds maintained enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 25-600 μg/mL [8]. The 3,5-dibromo substitution pattern shows particularly enhanced receptor binding affinity, demonstrating the additive effects of multiple halogen substituents [10].

    Mechanistic Insights

    The positioning of bromine atoms influences the overall molecular electrostatic potential, affecting both target recognition and binding affinity [11] [12]. Halogen bonding interactions become increasingly important when bromine occupies positions that facilitate direct contact with protein binding sites [11] [12]. The electron-withdrawing character of bromine at the 3-position creates a favorable electronic environment for the carboximidamide group, potentially enhancing its nucleophilic character and target engagement capacity [2] [4].

    Hydroxyl Group Bioisosteric Replacement Strategies

    The N'-hydroxy group in (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide represents a critical pharmacophoric element that can be systematically modified through bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic properties [13] [14] [15].

    Classical Bioisosteric Approaches

    The most extensively studied bioisosteric replacement involves the substitution of the hydroxyl group with tetrazole functionality, which maintains similar acid-base properties (pKa ~4.5) while providing enhanced metabolic stability [16] [15]. This replacement strategy has demonstrated success in reducing acyl glucuronide formation, a common metabolic liability associated with carboxylic acid-containing compounds [16]. The tetrazole bioisostere maintains the hydrogen bonding capacity of the original hydroxyl group while introducing additional binding interactions through its nitrogen-rich heterocyclic structure [15] [16].

    Advanced Bioisosteric Strategies

    Oxadiazole derivatives represent non-classical bioisosteres that preserve the planar molecular geometry essential for target recognition while modulating membrane permeability characteristics [13]. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers demonstrate varying degrees of amide bond mimicry, with the spatial arrangement of heteroatoms influencing both electronic properties and binding affinity [13]. These modifications have shown particular promise in γ-secretase inhibitor development, where the oxadiazole replacement provided enhanced selectivity profiles [13].

    Thiol Group Replacements

    The interchange of hydroxyl groups with thiol functionality has emerged as a valuable bioisosteric strategy, particularly in scenarios where size optimization is critical [17] [18]. Thiol groups demonstrate superior steric compatibility in certain binding sites while maintaining hydrogen bonding capabilities [17]. Studies indicate that thiol replacements can enhance potency by up to 10-fold compared to hydroxyl analogs, attributed to the optimal van der Waals interactions and reduced electronegativity of sulfur [17] [18].

    Metabolic Stability Considerations

    Hydroxamic acid derivatives, while maintaining the metal-chelating properties of the original hydroxyl group, introduce additional metabolic vulnerabilities that must be carefully evaluated [15]. The development of novel bioisosteres requires consideration of both target engagement and metabolic stability, with computational approaches increasingly employed to predict optimal replacement strategies [19] [20].

    Methoxy Group Electronic Modulation of Receptor Affinity

    The methoxy substituent at position 4 of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide exerts profound electronic effects on receptor binding affinity through resonance and inductive mechanisms [21] [22] [23].

    Resonance Effects and Electron Donation

    The para-positioned methoxy group functions as a potent electron-donating substituent through resonance interactions with the aromatic π-system [22] [24]. This electronic activation significantly enhances σ2 receptor selectivity, with studies demonstrating up to 631-fold increased selectivity when comparing methoxy-substituted derivatives to unsubstituted analogs [21] [23]. The electron-donating character of the methoxy group, characterized by a negative Hammett σ value (-0.27), creates favorable conditions for enhanced receptor binding through increased electron density at critical binding sites [22] [24].

    Positional Effects on Electronic Properties

    The electronic influence of methoxy substituents varies dramatically with positional placement on the aromatic ring [22] [25]. Meta-positioned methoxy groups exhibit electron-withdrawing character (σ = +0.12) due to the dominance of inductive effects over resonance contributions [22] [24]. This positional dependence has significant implications for structure-activity relationships, where the same functional group can produce opposing electronic effects based solely on its position relative to the pharmacophore [25].

    Conformational and Binding Implications

    The methoxy group influences both electronic properties and conformational preferences of the molecule, with the oxygen atom's lone pair electrons participating in π-conjugation with the aromatic system [26] [25]. This interaction reduces the energy of π-π* transitions and affects the triplet state energies of the ligand, potentially influencing fluorescence properties and energy transfer processes in biological systems [26]. The conformational flexibility of the methoxy group, while generally preferring planar arrangements, can accommodate various binding site geometries [25].

    Multiple Methoxy Substitutions

    Compounds bearing multiple methoxy groups demonstrate cumulative electron-donating effects that can dramatically alter binding profiles [26] [27]. The presence of four methoxy groups has been shown to induce significant red-shifts in emission spectra, indicating substantial electronic perturbations that translate to enhanced target engagement [27]. These cumulative effects must be carefully balanced against potential steric hindrance and metabolic liabilities associated with multiple methoxy substitutions [28].

    Hybridization Approaches with Piperine and Thiophene Scaffolds

    The integration of piperine and thiophene structural elements with the core (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide framework represents an innovative approach to enhance biological activity through scaffold hybridization [29] [30] [31].

    Piperine Scaffold Integration

    Piperine-based modifications have demonstrated remarkable potential in developing monoamine oxidase-B inhibitors with enhanced potency and selectivity [29]. The incorporation of piperine structural elements, particularly the methylenedioxyphenyl moiety, into carboximidamide frameworks has shown up to 40-fold increases in biological activity compared to parent compounds [32]. The piperine scaffold contributes essential pharmacophoric elements including the electron-rich aromatic system and the conformationally constrained bridge structure that optimizes target engagement [31] [33].

    Thiophene Ring System Advantages

    Thiophene scaffolds offer unique advantages as bioisosteric replacements for benzene rings, providing enhanced metabolic stability and improved pharmacokinetic properties [30] [34]. The sulfur-containing heterocycle serves as an excellent pharmacophore that enhances drug-receptor interactions through additional hydrogen bonding capabilities [30]. With 26 FDA-approved drugs containing thiophene moieties, this scaffold has demonstrated broad applicability across multiple therapeutic areas, including cardiovascular, anti-inflammatory, and neurological applications [30] [34].

    Hybrid Structural Design

    The combination of piperine and thiophene elements creates synergistic effects that enhance both potency and selectivity profiles [35] [36]. Tetrazole-thiophene hybrids have shown particular promise in antimicrobial applications, with hybrid compounds demonstrating superior activity against both Gram-positive and Gram-negative bacterial strains [35]. The synthetic approach involves strategic incorporation of thiophene rings through nucleophilic substitution reactions, enabling the formation of diverse hybrid structures with tunable biological properties [35] [36].

    Structure-Activity Optimization

    The hybridization approach enables systematic optimization of multiple pharmacophoric elements simultaneously, with piperine components contributing to membrane permeability and thiophene elements enhancing target binding affinity [31] [37]. Studies indicate that the methylenedioxy bridge from piperine and the electron-rich thiophene ring work cooperatively to enhance oral bioavailability and reduce P-glycoprotein efflux, resulting in improved drug-like properties [29] [31].

    Three-Dimensional Pharmacophore Modeling for Target Engagement

    The development of three-dimensional pharmacophore models for (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide requires sophisticated computational approaches to capture the spatial arrangement of pharmacophoric features essential for target engagement [38] [39] [40].

    Structure-Based Pharmacophore Development

    Structure-based pharmacophore modeling utilizes the three-dimensional structure of target proteins to identify critical interaction points and generate complementary pharmacophoric features [38] [41]. The approach involves systematic analysis of protein-ligand binding sites to determine the optimal spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and electrostatic interaction zones [38] [40]. For carboximidamide derivatives, the pharmacophore model must account for the specific geometric requirements of the hydroxyl group interactions and the electronic properties of the bromine and methoxy substituents [41].

    Ligand-Based Modeling Approaches

    Advanced ligand-based pharmacophore modeling employs novel 3D pharmacophore signatures that do not require explicit molecular alignment, enabling more flexible and accurate model generation [39] [42]. These signature-based approaches use quaternary feature combinations to encode both chemical content and stereochemical information, providing robust models that can identify structurally diverse compounds with similar biological activities [39] [43]. The methodology demonstrates particular value for carboximidamide derivatives where conformational flexibility and stereochemical considerations are critical for activity [39].

    Pharmacophore Feature Optimization

    The optimization of pharmacophore features requires careful consideration of both essential and optional elements, with statistical validation using training sets of active and inactive compounds [44] [45]. For (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide derivatives, key pharmacophoric features include the hydrogen bonding pattern of the hydroxyl group, the electron-rich aromatic system, and the halogen bonding potential of the bromine substituent [38] [40]. The spatial constraints imposed by the carboximidamide geometry must be accurately captured to ensure effective virtual screening applications [44].

    Target Engagement Validation

    Modern pharmacophore models incorporate target engagement validation through multiple experimental approaches, including thermal shift assays, proximity ligation assays, and direct binding measurements [46] [47]. These validation methods ensure that pharmacophore-based predictions correlate with actual target binding in cellular environments, providing confidence in the model's predictive capabilities [46] [48]. The integration of target engagement data with pharmacophore models enables the development of more reliable structure-activity relationships and supports rational drug design efforts [47] [49].

    Computational Implementation

    XLogP3

    1.7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    243.98474 g/mol

    Monoisotopic Mass

    243.98474 g/mol

    Heavy Atom Count

    13

    Dates

    Modify: 2024-08-10

    Explore Compound Types